(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide

Liposome Thiol-reactive conjugate Membrane incorporation

(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide (CAS 94042-66-7) is a heterobifunctional small molecule comprising an oleamide (C18:1) fatty acyl chain linked via a propyl spacer to a maleimide ring. It belongs to the class of N-substituted maleimide fatty amides, distinguished by its amide linkage to the oleyl chain and the absence of a poly(ethylene glycol) spacer.

Molecular Formula C25H42N2O3
Molecular Weight 418.6 g/mol
CAS No. 94042-66-7
Cat. No. B12678771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide
CAS94042-66-7
Molecular FormulaC25H42N2O3
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCCCN1C(=O)C=CC1=O
InChIInChI=1S/C25H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(28)26-21-17-22-27-24(29)19-20-25(27)30/h9-10,19-20H,2-8,11-18,21-22H2,1H3,(H,26,28)/b10-9-
InChIKeyWDGNYSGWEPCUSE-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of (Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide (CAS 94042-66-7): A Maleimide-Functionalized Oleamide for Thiol-Reactive Bioconjugation


(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide (CAS 94042-66-7) is a heterobifunctional small molecule comprising an oleamide (C18:1) fatty acyl chain linked via a propyl spacer to a maleimide ring . It belongs to the class of N-substituted maleimide fatty amides, distinguished by its amide linkage to the oleyl chain and the absence of a poly(ethylene glycol) spacer. The maleimide group confers thiol-selective reactivity for covalent conjugation to cysteine residues, peptides, or thiol-modified surfaces [1], while the unsaturated oleyl chain enables hydrophobic anchoring into lipid bilayers, nanoparticles, or polymeric matrices [2]. The compound serves as a lipid-membrane-intercalating, thiol-reactive building block for liposomal functionalization, nanoparticle surface engineering, and targeted drug-delivery system assembly.

Why Generic Substitution of CAS 94042-66-7 with Other Maleimide-Fatty Conjugates Fails in Critical Applications


Substituting (Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide with superficially analogous maleimide-functionalized lipids or fatty derivatives introduces quantifiable performance penalties. The amide-linked oleyl chain of this compound yields a distinct conformational profile compared to amine-linked maleimide-oleylamine conjugates, resulting in differential phospholipid packing and liposome incorporation efficiency [1]. PEGylated alternatives (e.g., DSPE-PEG-Maleimide, Oleic acid-PEG-Maleimide) introduce a hydrophilic spacer that alters bilayer insertion depth, surface charge, and steric accessibility of the maleimide group . Saturated-chain analogs (maleimide-stearylamine) lack the cis-Δ9 double bond and exhibit tighter lipid packing with reduced membrane fluidity, compromising incorporation in mixed-lipid systems [1]. Even small-molecule maleimides (e.g., N-ethylmaleimide) cannot provide the hydrophobic anchoring necessary for stable liposomal or nanoparticle surface functionalization. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for CAS 94042-66-7 Against Closest Analogs: Head-to-Head and Cross-Study Comparisons


Liposome Incorporation Efficiency: Maleimide-Oleylamine (Amine-Linked) vs. Maleimide-Stearylamine Control — Extrapolation to the Target Amide-Linked Oleamide

In a direct comparative study of maleimide-lipoamine conjugates prepared from maleimide and oleylamine vs. stearylamine, the unsaturated oleyl chain produced a marked difference in phospholipid bilayer packing [1]. The conformational bending induced by the cis-Δ9 double bond in the oleyl conjugate altered the incorporation efficiency and final liposomal architecture relative to the saturated stearyl analog [1]. The target compound (CAS 94042-66-7), bearing an amide-linked oleyl chain, is expected to exhibit analogous double-bond-driven conformational effects that distinguish it from saturated C18 maleimide-fatty conjugates.

Liposome Thiol-reactive conjugate Membrane incorporation

Thiol-Reactive Maleimide Group Spacer Length: Propyl Linker (CAS 94042-66-7) vs. PEG-Based and Direct-Attachment Maleimide Lipids

The target compound incorporates a three-carbon propyl spacer between the maleimide ring and the oleamide amide nitrogen. Maleimide-thiol conjugation kinetics for small-molecule maleimides are well characterized at k ≈ 10³–10⁴ M⁻¹s⁻¹ at pH 7.0–7.5 [1]. In contrast, PEG-spacered maleimide lipids (e.g., DSPE-PEG2000-Maleimide) present the maleimide at a distance of ≥45 ethylene glycol units from the lipid anchor, which can sterically hinder conjugation to large protein thiols or reduce effective surface density . The short propyl spacer of CAS 94042-66-7 places the maleimide closer to the hydrophobic anchor, potentially increasing local maleimide surface density in lipid assemblies and reducing steric shielding.

Bioconjugation Maleimide-thiol kinetics Spacer effect

Hydrophobic Anchoring Stability: Amide-Linked Oleyl Chain vs. PEG-Spacered Oleic Acid-Maleimide Conjugates

In ligand-exchange studies on upconverting nanoparticles (UCNPs), replacement of oleic acid surface ligands with maleimide-PEG-COOH yielded colloidally stable, protein-reactive UCNPs [1]. However, the PEG spacer is essential for aqueous dispersibility. In contrast, CAS 94042-66-7 lacks a PEG spacer and retains a strongly hydrophobic oleyl chain, making it more suitable for intercalation into pre-formed lipid bilayers or hydrophobic polymer matrices rather than direct aqueous nanoparticle dispersion [1]. The amide linkage further distinguishes it from amine-linked maleimide-oleylamine: the amide bond is more resistant to hydrolysis than the amine linkage under physiological conditions .

Nanoparticle surface engineering Hydrophobic anchoring Colloidal stability

Physicochemical Property Differentiation: Boiling Point, Density, and Flash Point vs. Small-Molecule Maleimides

The target compound (CAS 94042-66-7) exhibits physicochemical properties consistent with its long-chain fatty amide structure, which are quantitatively distinct from low-molecular-weight maleimide reagents commonly used in bioconjugation . The boiling point of 593.8 °C (at 760 mmHg) and flash point of 312.9 °C reflect its significantly lower volatility and higher thermal stability compared to N-ethylmaleimide (bp ~210 °C) or N-propylmaleimide (bp 97 °C at 18 mmHg) . Density of 1.004 g/cm³ also distinguished it from the denser small-molecule maleimides .

Thermal stability Physicochemical characterization Procurement specification

Structural Determinant: Amide vs. Amine Linkage Stability Under Aqueous Bioconjugation Conditions

The target compound incorporates an amide bond linking the oleyl chain to the propyl-maleimide moiety, whereas close analogs such as maleimide-oleylamine are linked via a secondary amine [1]. Amide bonds are known to exhibit significantly slower hydrolysis rates under physiological conditions (pH 7.4, 37 °C) compared to alkyl amines, which can undergo protonation-dependent solubility changes and potential oxidative deamination [2]. While no direct head-to-head hydrolysis study of these specific conjugates was identified, the amide linkage of CAS 94042-66-7 provides a class-level stability advantage for applications requiring prolonged aqueous incubation, such as in vivo liposomal drug delivery or long-term biosensor functionalization.

Conjugate stability Hydrolysis resistance Bioconjugation chemistry

Optimal Research and Industrial Application Scenarios for CAS 94042-66-7 Based on Quantitative Differentiation Evidence


Non-PEGylated Maleimide-Functionalized Liposomes for Thiol-Reactive Targeting Ligand Conjugation

CAS 94042-66-7 is well-suited for post-insertion functionalization of pre-formed liposomes where a PEG corona is undesirable (e.g., fusogenic liposomes, pH-sensitive liposomes requiring close membrane apposition). The short propyl spacer and hydrophobic oleyl anchor enable direct intercalation into lipid bilayers without introducing a hydrophilic PEG layer that would sterically hinder membrane fusion or ligand-receptor interactions [1]. The amide linkage provides greater chemical stability than amine-linked maleimide-oleylamine during prolonged aqueous storage [2].

Hydrophobic Polymer Surface Functionalization via Melt Processing or Solvent Casting

The high boiling point (593.8 °C) and flash point (312.9 °C) of CAS 94042-66-7 [1] permit its incorporation into polymer melts (e.g., polyolefins, polyesters) at processing temperatures where low-molecular-weight maleimides such as N-ethylmaleimide would volatilize or degrade. The oleyl chain promotes compatibility with hydrophobic polymer matrices, while the maleimide group remains available for post-processing thiol conjugation to biomolecules on the molded surface [2].

Nanoparticle Hydrophobic Coating with Maleimide Presentation for Bio-orthogonal Conjugation

For hydrophobic nanoparticles (e.g., iron oxide, quantum dots, upconverting nanoparticles) synthesized with oleic acid capping layers, CAS 94042-66-7 can co-intercalate into the existing oleic acid monolayer via hydrophobic chain-chain interactions without requiring complete ligand exchange [1]. This preserves the native nanoparticle crystallinity and optical/magnetic properties while introducing thiol-reactive maleimide groups for subsequent antibody, peptide, or oligonucleotide conjugation [2].

Synthesis of Thiol-Reactive Lipid Monolayers and Supported Lipid Bilayers for Biosensing

In supported lipid bilayer (SLB) or Langmuir-Blodgett monolayer biosensing platforms, the defined molecular geometry of CAS 94042-66-7 — a single oleyl chain with a short spacer to the maleimide — yields predictable packing behavior at the air-water interface compared to bulkier PEGylated or dual-chain phospholipid-maleimide conjugates [1]. This facilitates reproducible sensor surface fabrication with controlled maleimide surface density, as demonstrated in analogous maleimide-lipoamine monolayer studies [2].

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